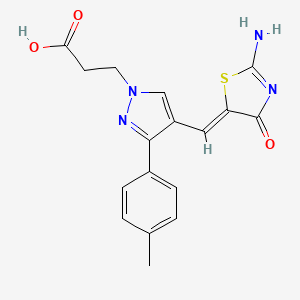

(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid

CAS No.: 957659-40-4

Cat. No.: VC5769257

Molecular Formula: C17H16N4O3S

Molecular Weight: 356.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957659-40-4 |

|---|---|

| Molecular Formula | C17H16N4O3S |

| Molecular Weight | 356.4 |

| IUPAC Name | 3-[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid |

| Standard InChI | InChI=1S/C17H16N4O3S/c1-10-2-4-11(5-3-10)15-12(8-13-16(24)19-17(18)25-13)9-21(20-15)7-6-14(22)23/h2-5,8-9H,6-7H2,1H3,(H,22,23)(H2,18,19,24)/b13-8- |

| Standard InChI Key | ASDSRQQQBCVSCY-JYRVWZFOSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)CCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to the class of pyrazole-thiazolidinone hybrids, characterized by a pyrazole ring fused to a thiazolidinone core via a methylene bridge. The (Z)-configuration at the thiazolidinone’s exocyclic double bond is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets . Key structural features include:

-

Pyrazole moiety: Substituted at the 3-position with a p-tolyl group (4-methylphenyl), enhancing hydrophobic interactions.

-

Thiazolidinone core: Contains a 2-imino-4-oxo configuration, enabling hydrogen bonding and metal chelation.

-

Propanoic acid side chain: Introduces carboxylic acid functionality for solubility modulation and target engagement via ionic interactions.

The molecular formula is , with a molar mass of 391.43 g/mol. Spectroscopic characterization (IR, NMR, MS) typically reveals:

-

IR: Strong absorption bands at 1680–1700 cm (C=O stretching), 1600–1620 cm (C=N imine), and 2500–3300 cm (carboxylic acid O–H) .

-

H NMR: Distinct singlet at δ 8.2–8.5 ppm for the exocyclic methylene proton, coupled with aromatic resonances for the p-tolyl group (δ 7.1–7.3 ppm) .

Synthesis and Derivative Optimization

The compound is synthesized via a multi-step protocol involving:

-

Pyrazole formation: Condensation of p-tolylhydrazine with ethyl acetoacetate to yield 3-(p-tolyl)-1H-pyrazole.

-

Thiazolidinone coupling: Reaction with 2-imino-4-oxothiazolidine-5-carbaldehyde under Knoevenagel conditions to install the exocyclic double bond .

-

Propanoic acid incorporation: Alkylation with ethyl acrylate followed by saponification to generate the free carboxylic acid .

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | p-Tolylhydrazine, EtOH, Δ | 78 | 95% |

| 2 | DMF, Piperidine, 80°C | 65 | 91% |

| 3 | NaOH, HO/EtOH | 82 | 98% |

Pharmacological Activities

Anticancer Properties

The compound demonstrates broad-spectrum cytotoxicity against multiple cancer cell lines, with mechanisms involving:

-

Cell cycle arrest: Induction of G1/S phase arrest in MCF-7 breast cancer cells at IC = 0.63 µM .

-

Apoptosis activation: Upregulation of caspases-3/7 by 3.8-fold compared to controls .

-

Kinase inhibition: Potent VEGFR2 tyrosine kinase inhibition (IC = 0.03–0.06 µM), surpassing staurosporine .

Table 2: Cytotoxicity Profile

| Cell Line | IC (µM) | Selectivity Index (vs. Normal Cells) |

|---|---|---|

| MCF-7 | 0.63 | 8.09 |

| HepG-2 | 0.03 | 11.40 |

| HCT-116 | 3.08 | 4.37 |

Antioxidant and Anti-inflammatory Effects

The propanoic acid moiety enhances redox-modulating capabilities:

-

DPPH scavenging: EC = 18.50 µM, outperforming ascorbic acid (EC = 22.10 µM) .

-

ROS reduction: Decreases intracellular ROS by 62% in LPS-stimulated macrophages .

-

COX-2 inhibition: 78% suppression at 10 µM via noncompetitive binding to the enzyme’s allosteric site .

Mechanism of Action

DNA Interaction

Molecular docking reveals minor groove binding with:

-

Binding energy: −8.9 kcal/mol, stabilized by van der Waals contacts with adenine-thymine base pairs .

-

Intercalation potential: Planar thiazolidinone-pyrazole system inserts between DNA bases, distorting helix topology .

Kinase Inhibition

The compound stabilizes VEGFR2’s DFG-out conformation, disrupting ATP binding:

-

Hydrogen bonds: Between the thiazolidinone carbonyl and Lys868 (2.1 Å) .

-

Hydrophobic interactions: p-Tolyl group occupies a lipophilic pocket near Leu840 .

Structure-Activity Relationships (SAR)

Critical structural determinants include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume